Granatomycin E

Description

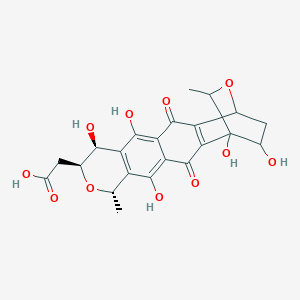

Structure

3D Structure

Properties

Molecular Formula |

C22H22O11 |

|---|---|

Molecular Weight |

462.4 g/mol |

IUPAC Name |

2-[(7S,9S,10S)-1,5,10,12,19-pentahydroxy-7,18-dimethyl-3,14-dioxo-8,17-dioxapentacyclo[14.2.2.02,15.04,13.06,11]icosa-2(15),4,6(11),12-tetraen-9-yl]acetic acid |

InChI |

InChI=1S/C22H22O11/c1-5-11-13(17(26)8(32-5)4-10(24)25)20(29)14-15(18(11)27)21(30)16-12(19(14)28)7-3-9(23)22(16,31)6(2)33-7/h5-9,17,23,26-27,29,31H,3-4H2,1-2H3,(H,24,25)/t5-,6?,7?,8-,9?,17+,22?/m0/s1 |

InChI Key |

ABHOBVJKBDCTNB-SQIZHHNWSA-N |

Isomeric SMILES |

C[C@H]1C2=C([C@@H]([C@@H](O1)CC(=O)O)O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C5CC(C4(C(O5)C)O)O)O |

Canonical SMILES |

CC1C2=C(C(C(O1)CC(=O)O)O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C5CC(C4(C(O5)C)O)O)O |

Origin of Product |

United States |

Discovery, Isolation, and Early Characterization of Granatomycin E

Historical Context of Granatomycin Discovery

The exploration of granatomycin-type compounds dates back to the latter half of the 20th century, a period often referred to as the "golden age" of antibiotic discovery, which spanned roughly from the 1940s to the 1970s. During this era, intensive screening of soil-dwelling microorganisms, particularly from the genus Streptomyces, led to the discovery of a vast number of novel secondary metabolites.

The granatomycins belong to the broader family of naphthoquinone antibiotics. A key publication in 1980 by W. Fleck, D. G. Strauss, and H. Prauser detailed the fermentation, isolation, and characterization of several members of this family, namely Granatomycin A, C, and D, from Streptomyces lateritius. nih.govscispace.comsemanticscholar.org This work established the granatomycins as red-violet pigment antibiotics of the naphthoquinone type, with physicochemical properties similar to the well-known compound granaticin. nih.govscispace.comsemanticscholar.org Although Granatomycin E was not detailed in this initial report, the study laid the groundwork for the subsequent identification of other derivatives, highlighting the chemical diversity within this antibiotic family produced by Streptomyces.

Isolation from Producer Organisms, e.g., Streptomyces Species

This compound has been identified exclusively from terrestrial strains of Streptomyces.

The primary documented source of this compound is the terrestrial bacterium Streptomyces violaceoruber Tü22. nih.gov This strain is a known producer of various benzoisochromanequinone antibiotics, including granaticin. nih.gov A comprehensive analysis of the secondary metabolites produced by S. violaceoruber Tü22, published in 2005, identified this compound as one of its known metabolic products. nih.gov The isolation and identification in this study were achieved using advanced hyphenated analytical techniques, specifically on-flow liquid chromatography-nuclear magnetic resonance (LC-NMR) and liquid chromatography-diode array detection-mass spectrometry (LC-DAD-MS). nih.gov These methods allow for the rapid screening and structural elucidation of compounds directly from complex mixtures produced during bacterial fermentation. nih.gov

Table 1: Documented Terrestrial Source of this compound

| Producing Organism | Strain | Isolation Context |

|---|

Despite extensive research into the secondary metabolites of marine-derived actinomycetes, there are no scientific reports documenting the isolation of this compound from any marine microorganisms. While other members of the granaticin family, such as granatomycin D, have been isolated from marine-derived Streptomyces species, this compound itself appears to be restricted to terrestrial sources based on current literature.

Initial Characterization as a Natural Product

This compound is chemically classified as a benzoisochromanequinone polyketide. jst.go.jpplos.orgnih.govnih.gov This classification places it within a significant group of aromatic polyketides known for their complex, fused-ring structures, which are biosynthesized by Type II polyketide synthase (PKS) gene clusters in Streptomyces. jst.go.jp

Structurally, this compound is distinguished as the ring-opened form of granaticin A. Its structure was elucidated using a combination of modern spectroscopic techniques, including LC-NMR and mass spectrometry, which confirmed its molecular formula and connectivity. nih.gov The 2005 study by Pham et al. confirmed the structure of this compound alongside other known and novel polyketides from S. violaceoruber Tü22, solidifying its identity as a distinct member of the granaticin family. nih.gov

Table 2: Chemical and Structural Details of this compound

| Attribute | Description |

|---|---|

| Chemical Class | Benzoisochromanequinone Polyketide |

| Structural Relationship | Ring-opened form of granaticin A |

| Producing Genus | Streptomyces |

| Key Identification Techniques | LC-NMR, LC-MS/MS nih.gov |

Chemical Synthesis Approaches to Granatomycin E and Its Congeners

Total Synthesis Strategies for Granaticin and its Derivatives

Granaticin, a representative member of this class, has been the focus of numerous total synthesis campaigns. These efforts have not only succeeded in preparing the natural product but have also established flexible routes that provide access to various derivatives.

A primary challenge in the synthesis of granaticin and its congeners is the stereocontrolled construction of multiple chiral centers. To address this, chemists have employed powerful asymmetric reactions to establish the required stereochemistry early in the synthetic sequence.

One prominent strategy involves the use of the Sharpless asymmetric dihydroxylation . This method has been effectively used to create the stereocenters on the dihydropyran ring system. researchgate.net For instance, in the synthesis of the AB-ring substructure of granaticin A, a Sharpless asymmetric dihydroxylation was a key step in stereoselectively forming a diol, which served as a crucial chiral precursor. researchgate.net

Another key asymmetric transformation is the oxa-Pictet–Spengler cyclization . This reaction has been utilized to construct the pyranolactone moiety found in granaticin. researchgate.net The stereochemical outcome of this cyclization can be controlled by the choice of Lewis acid catalyst. For example, using boron trifluoride etherate (BF₃·OEt₂) can lead to the formation of a cis-pyranolactone, while the combination of BF₃·OEt₂ with trifluoroacetic acid can yield the trans isomer. researchgate.net More recent approaches have also explored enantioselective synthesis of key building blocks using chiral gold catalysts. researchgate.net

The total synthesis of granaticin is often convergent, involving the preparation of key fragments that are later combined. A common approach involves the synthesis of a "left half" and a "right half" of the molecule, which are then coupled. rsc.org

Key Intermediates and Reactions:

Pyranolactone Substructure: The AB-ring pyranolactone is a common synthetic target. Its synthesis can be achieved via the aforementioned Sharpless dihydroxylation and oxa-Pictet–Spengler cyclization. researchgate.net

Naphthoquinone Moiety: The construction of the BCD-ring system containing the naphthoquinone core is another critical sequence. One approach involves the addition of an aryllithium intermediate to an anhydride, followed by a Friedel–Crafts cyclization mediated by reagents like AlCl₃ and Mg(OTf)₂. researchgate.net

Diels-Alder Reactions: The oxabicyclo[2.2.2]octene core, a precursor to the dihydropyran ring, has been assembled using Diels-Alder type reactions, such as a benzyne-furan cycloaddition. researchgate.net

Coupling and Cyclization: In a total synthesis of natural granaticin, chiral left and right fragments were joined, and the resulting product underwent lactonization and oxidative O-demethylation to complete the synthesis. rsc.org

| Synthetic Step | Description | Key Reagents | Reference |

| Asymmetric Dihydroxylation | Creates key stereocenters on the dihydropyran ring precursor. | Sharpless AD-mix | researchgate.net |

| Oxa-Pictet–Spengler | Forms the pyranolactone ring system. | BF₃·OEt₂ | researchgate.net |

| Friedel-Crafts Cyclization | Constructs the naphthoquinone B-ring. | AlCl₃, Mg(OTf)₂ | researchgate.net |

| Convergent Coupling | Joins advanced fragments (e.g., left and right halves). | Not specified | rsc.org |

| Lactonization | Forms the final lactone ring of the natural product. | Not specified | rsc.org |

Semi-synthetic Modifications from Isolated Precursors

Modifying natural products isolated from fermentation broths provides a direct route to new derivatives. In the case of granaticins, precursors isolated from Streptomyces species serve as starting materials for chemical and biological transformations. nih.govscience.gov For example, co-culturing a marine-derived Streptomyces sp. with various human pathogens led to an increased production of granaticin, granatomycin D, and dihydrogranaticin B, providing greater quantities of these precursors for further modification. researchgate.netmdpi.com

A notable example of semi-synthetic modification is the formation of mycothiogranaticins. These compounds are S-conjugates of granaticin derivatives, proposed to be formed through a mycothiol-dependent detoxification pathway in Streptomyces vietnamensis. frontiersin.org This discovery highlights how cellular processes can be harnessed to generate novel analogues from a known precursor. The process involves the enzymatic conjugation of mycothiol (B1677580) to the granaticin scaffold, demonstrating a biological approach to structural diversification. frontiersin.org

Design and Synthesis of Granatomycin E Analogues and Derivatives

The development of novel analogues of granatomycin is driven by the need to overcome antibiotic resistance and improve therapeutic profiles. This involves both the rational design of new structures and the development of synthetic methods to access them.

Rational design aims to create new molecules with enhanced or novel properties by making targeted structural modifications based on an understanding of the molecule's mechanism of action and potential resistance pathways. researchgate.netnih.gov

Key Principles:

Target Modification: Granaticins are known to inhibit bacterial protein and RNA synthesis by interfering with the aminoacylation of tRNALeu. frontiersin.org Analogue design can focus on modifying parts of the molecule that interact with this target to improve binding affinity or overcome resistance-conferring mutations.

Scaffold Hybridization: A common strategy is to combine the granaticin scaffold with other pharmacophores. mdpi.com For example, linking the core structure to moieties known to inhibit other bacterial targets could create dual-action antibiotics with a lower propensity for resistance development. nih.gov

Modulation of Physicochemical Properties: Modifications can be designed to improve properties such as solubility, cell permeability, and metabolic stability. This can involve adding or removing polar groups, altering the lipophilicity of the molecule, or protecting metabolically labile sites.

Structural Simplification/Complexity: Synthesizing simplified analogues can help identify the minimal pharmacophore required for activity, making the synthesis more efficient. asiaresearchnews.com Conversely, adding complexity, such as new stereocenters or functional groups, can explore new binding interactions. upf.edu

Creating novel scaffolds based on the granatomycin template requires versatile and efficient synthetic methodologies. While specific examples for granatomycin are emerging, general strategies in antibiotic development provide a roadmap.

Biological Activities and Preclinical Pharmacological Profiles

In vitro Antimicrobial Efficacy

Granatomycin E belongs to the granaticin family of pyranonaphthoquinones, which are recognized for their potent antibacterial properties, particularly against Gram-positive bacteria. nih.gov Research indicates that related compounds like granaticin and granatomycin D demonstrate significant activity against this class of bacteria. nih.gov Co-culture experiments involving Streptomyces sp. PTY087I2 with various human pathogens have been shown to enhance the production of these antibiotics, leading to increased biological activity against Gram-positive organisms. nih.gov

While specific minimum inhibitory concentration (MIC) values for this compound are not extensively detailed in the provided information, the general activity of the granaticin class is well-established. For instance, extracts from Streptomyces sp. have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with MIC values against some Gram-positive strains being as low as 31.25 μg/ml for the crude extract. d-nb.info Another study highlighted a novel compound, merochlorin A, which exhibited potent activity against various Gram-positive bacteria, including Clostridium difficile. plos.org

The emergence of multidrug-resistant (MDR) pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), presents a significant global health challenge. frontiersin.orgrespiratory-therapy.com Research has demonstrated the effectiveness of granaticin and its analogs against such resistant strains. nih.gov In co-culture studies, the extract of Streptomyces sp. PTY087I2, which produces granatomycins, showed significantly enhanced activity against MRSA. nih.gov Specifically, co-culture with MRSA resulted in an 8-fold increase in potency of the extract against MRSA. nih.gov

Other natural products from Streptomyces have also shown promise. Actinomycin X2 and collismycin A, produced by Streptomyces globisporus, exhibited strong inhibition of MRSA with MIC values of 0.25 and 8 μg/mL, respectively. frontiersin.org Similarly, a novel compound, merochlorin A, demonstrated rapid bactericidal activity against MRSA and its activity was not compromised by resistance to other antibiotics like linezolid (B1675486) or daptomycin. plos.org

The granaticin class of compounds, including by extension this compound, generally shows limited to no activity against Gram-negative bacteria. nih.gov This reduced efficacy is often attributed to the presence of the outer membrane in Gram-negative bacteria, which acts as a permeability barrier. frontiersin.org Even when co-culture with the Gram-negative bacterium Pseudomonas aeruginosa led to a 4-fold increase in the potency of the Streptomyces sp. extract against Gram-positive pathogens, the extract remained inactive against P. aeruginosa itself. nih.gov

This pattern of activity is consistent with other studies on related compounds. For example, merochlorin A was active against Gram-positive bacteria but not against Gram-negative bacteria. plos.org The challenge of overcoming the Gram-negative outer membrane remains a significant hurdle in the development of broad-spectrum antibiotics from natural products.

In vitro Cytotoxic and Antitumor Activities

This compound has demonstrated notable cytotoxic activities against various cancer cell lines. In one study, it exhibited significant cytotoxicity against the human tumor cell lines Li-7 (hepatocellular carcinoma) and A2780 (ovarian cancer), with IC50 values of 7.8 μM and 9.1 μM, respectively. researchgate.net This indicates a potential for inhibiting the proliferation of these cancer cells.

The broader class of compounds from which this compound is derived also shows significant antitumor properties. For instance, other natural products from marine actinomycetes have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. mdpi.comfrontiersin.org For example, lissoclinolide, another marine-derived compound, was found to arrest the cell cycle in the G2/M phase in several human colon tumor cell lines. mdpi.com Similarly, Ilamycin E, isolated from a marine Streptomyces, was shown to inhibit DNA synthesis and induce apoptosis in triple-negative breast cancer cells. ijbs.com

The cytotoxic potential of this compound and related compounds has been evaluated across a diverse panel of human cancer cell lines. One study reported that an extract from Streptomyces pluripotens MUSC 137, which produces various bioactive compounds, showed cytotoxic effects against breast (MCF-7), colon (HCT-116), and lung (A549) cancer cell lines. frontiersin.org The MCF-7 cell line was the most susceptible, with the lowest IC50 value. frontiersin.org

Another study on a crude extract from a marine Bacillus subtilis strain showed anti-proliferative activity against colon (HCT-116), liver (HepG-2), breast (MCF-7), and lung (A-549) carcinoma cells, with IC50 values of 39, 50, 75, and 19 µg/mL, respectively. biotechmedjournal.com Furthermore, an extract from Streptomyces sp. ACTMS-12H demonstrated high cytotoxic activity against human lung carcinoma (NCI-H292), acute lymphoblastic leukemia (MOLT-4), and promyelocytic leukemia (HL-60) cell lines. rsdjournal.org

Table of Cytotoxic Activities of this compound and Related Compounds

| Compound/Extract | Cancer Cell Line(s) | IC50 Value | Reference(s) |

|---|---|---|---|

| This compound | Li-7 (Hepatocellular Carcinoma) | 7.8 μM | researchgate.net |

| This compound | A2780 (Ovarian Cancer) | 9.1 μM | researchgate.net |

| Streptomyces pluripotens MUSC 137 extract | MCF-7 (Breast) | 61.33 ± 17.10 μg/mL | frontiersin.org |

| Streptomyces pluripotens MUSC 137 extract | HCT-116 (Colon) | 83.72 ± 7.17 μg/mL | frontiersin.org |

| Streptomyces pluripotens MUSC 137 extract | A549 (Lung) | 147.20 ± 19.23 μg/mL | frontiersin.org |

| Bacillus subtilis ESRAA3010 extract | HCT-116 (Colon) | 39 µg/mL | biotechmedjournal.com |

| Bacillus subtilis ESRAA3010 extract | HepG-2 (Liver) | 50 µg/mL | biotechmedjournal.com |

| Bacillus subtilis ESRAA3010 extract | MCF-7 (Breast) | 75 µg/mL | biotechmedjournal.com |

| Bacillus subtilis ESRAA3010 extract | A-549 (Lung) | 19 µg/mL | biotechmedjournal.com |

| Streptomyces sp. ACTMS-12H butanolic fraction | MOLT-4 (Leukemia) | 1.1 µg/mL | rsdjournal.org |

Other Biological Activities (e.g., Antifungal, Anti-protozoal, Anti-tubercular)

The biological activity of this compound, a benzoisochromanequinone polyketide produced by Streptomyces species, has not been the subject of extensive investigation. bioaustralis.combioaustralis.com While it is structurally related to the granaticin family of compounds, which are known for their antibiotic and antitumor properties, specific data on the antifungal, anti-protozoal, and anti-tubercular activities of this compound are not widely available in published literature. bioaustralis.combioaustralis.com

Streptomyces violaceoruber has been identified as a producer of this compound and is mentioned in the context of organisms that synthesize antifungal compounds, though specific activity for this compound was not detailed. researchgate.net The broader granaticin family has demonstrated activity against protozoa. frontiersin.org For instance, Granaticin A has shown activity against Trichomonas vaginalis. However, specific studies detailing the anti-protozoal spectrum and potency of this compound are lacking. Similarly, while some members of the granaticin family exhibit weak activity against Mycobacterium species, no dedicated studies on the anti-tubercular properties of this compound have been reported.

The following table summarizes the available information on the other biological activities of this compound and its related family of compounds.

| Compound/Family | Antifungal Activity | Anti-protozoal Activity | Anti-tubercular Activity |

| This compound | Not Reported | Not Reported | Not Reported |

| Granaticin Family (general) | Not Widely Reported | Reported against Trichomonas vaginalis (for Granaticin A) | Weakly active against Mycobacterium spp. (for Granaticin A) |

Preclinical in vivo Efficacy Studies

There is a notable absence of published preclinical in vivo efficacy studies specifically for this compound in the available scientific literature. While its chemical family, the granaticins, are recognized for their biological activities, the in vivo applications of this compound in animal models of either infection or malignancy have not been reported. bioaustralis.comfrontiersin.org

A review of the current literature reveals no data on the application of this compound in animal models of infection. While various in vivo models are utilized to test the efficacy of new antimicrobial agents, there are no specific studies that have documented the use of this compound for treating bacterial, fungal, or protozoal infections in an animal model. nih.govmdpi.com

The following table indicates the lack of available data for in vivo infection models.

| Animal Model | Pathogen | Compound | Efficacy |

| Not Reported | Not Reported | This compound | Not Reported |

Similarly, there is no specific information available regarding the evaluation of this compound in animal models of malignancy. The broader granaticin family of compounds has been noted for its antitumor activity. bioaustralis.comfrontiersin.org For example, related compounds have been assessed in murine models of cancer, such as P-388 lymphocytic leukemia. frontiersin.org However, dedicated in vivo studies to determine the anticancer efficacy of this compound have not been published.

The following table reflects the absence of data for this compound in animal models of malignancy.

| Animal Model | Cancer Type | Compound | Efficacy |

| Not Reported | Not Reported | This compound | Not Reported |

Structure Activity Relationship Sar Studies of the Granatomycin Family

Correlating Structural Motifs with Antimicrobial Potency

The antimicrobial activity of the granatomycin family is intrinsically linked to its benzoisochromanequinone core. Modifications to this core and its peripheral functional groups can significantly influence potency and spectrum of activity.

Key structural features that have been correlated with antimicrobial activity in related compounds include:

The Naphthoquinone Moiety: This quinone structure is a common feature in antibiotics and is often crucial for their activity. nih.gov Granatomycins, including Granatomycin C (which is identical to granaticin) and Granatomycin D, have demonstrated activity, particularly against Gram-positive bacteria. nih.govnih.gov

Side Chain Modifications: Alterations to the side chains attached to the core structure can modulate antimicrobial efficacy. For instance, in other quinone antibiotics, changes in the length and composition of side chains can impact activity against various bacterial strains. mdpi.com

Studies on granaticin and its derivatives have shown that they are highly active against Gram-positive bacteria. frontiersin.org Co-culture experiments with Streptomyces sp. have led to the increased production of granaticin, granatomycin D, and dihydrogranaticin B, which corresponded with enhanced biological activity against Gram-positive pathogens. nih.gov This suggests that the core granatomycin scaffold is a potent antibacterial pharmacophore.

Defining Pharmacophores for Cytotoxic Activity

The granatomycin family and related polyketides have demonstrated notable cytotoxic activity against various cancer cell lines, pointing to their potential as anticancer agents. frontiersin.org

The key pharmacophoric elements for cytotoxic activity appear to be:

The Benzoisochromanequinone Core: This planar aromatic system is capable of intercalating with DNA, a mechanism shared by many anthracycline antibiotics like doxorubicin. ineosopen.org This interaction can disrupt DNA replication and transcription, leading to apoptosis in cancer cells.

Oxygenated Functional Groups: The presence and positioning of hydroxyl and carbonyl groups on the aromatic core and side chains are critical for interactions with biological targets. These groups can form hydrogen bonds and participate in redox cycling, which can generate reactive oxygen species (ROS) and induce cellular damage.

Side Chain Structure: The nature of the side chains can influence the selectivity and potency of cytotoxic effects. For example, the derivatization of related natural products has shown that modifications to side chains can lead to improved anticancer activity. nih.gov

While specific studies on Granatomycin E are limited, the known cytotoxicity of the granaticin family against cancer cell lines like P-388 lymphocytic leukemia suggests that this compound likely possesses similar cytotoxic potential. frontiersin.org

Impact of Stereochemistry on Biological Efficacy

Stereochemistry plays a pivotal role in the biological activity of complex natural products like the granatomycins. The specific three-dimensional arrangement of atoms within the molecule dictates how it interacts with chiral biological targets such as enzymes and receptors. ijpsjournal.comnih.gov

For the granatomycin family, key stereochemical considerations include:

Chiral Centers: Granatomycins possess multiple chiral centers, leading to the existence of various stereoisomers. The absolute configuration of these centers is crucial for biological activity, as different enantiomers and diastereomers can exhibit vastly different potencies and even different biological effects. nih.govmdpi.com

Enantioselectivity: Biological systems are inherently chiral and often exhibit a high degree of enantioselectivity. This means that one enantiomer of a chiral drug may be significantly more active than the other. slideshare.net For many chiral drugs, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. nih.gov

Although the specific impact of this compound's stereochemistry on its efficacy has not been detailed, the principles of stereochemistry in drug action strongly suggest that its unique spatial arrangement is a critical determinant of its biological profile. ijpsjournal.comscirp.org The complex structure of related compounds, with numerous chiral centers, highlights the importance of precise stereochemical control in determining antibacterial and cytotoxic potency. nih.gov

Computational Chemistry Approaches in SAR Analysis

Computational chemistry and molecular modeling are powerful tools for elucidating the structure-activity relationships of natural products like the granatomycins. nih.gov These in silico methods can provide valuable insights into how these molecules interact with their biological targets at the atomic level.

Computational approaches applicable to the SAR analysis of the granatomycin family include:

Molecular Docking: This technique can be used to predict the binding mode and affinity of granatomycin derivatives to their biological targets, such as DNA or specific enzymes. nih.gov By comparing the docking scores and binding poses of different analogs, researchers can identify key structural features that contribute to binding.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how granatomycins interact with their targets over time. mdpi.comnih.gov This can reveal important information about the stability of the drug-target complex and the role of specific functional groups in the binding process.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model for the granatomycin family, it would be possible to predict the activity of new, unsynthesized analogs.

Pharmacophore Modeling: This approach involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that is required for biological activity. frontiersin.org A pharmacophore model for the granatomycins could guide the design of new derivatives with improved potency and selectivity.

While specific computational studies on this compound are not widely reported, the application of these methods to the broader granatomycin and benzoisochromanequinone families can accelerate the discovery and optimization of new therapeutic agents based on this scaffold.

Biotechnological Production and Strain Improvement

Optimization of Fermentation Conditions for Granatomycin E Production

The successful cultivation of microorganisms for the production of secondary metabolites like this compound is highly dependent on providing an optimal environment. This involves a meticulous adjustment of both the chemical and physical parameters of the fermentation process.

Medium Composition and Nutrient Optimization

The composition of the growth medium is a critical factor influencing the yield of this compound. Various studies have demonstrated that the choice and concentration of carbon and nitrogen sources, as well as the presence of essential minerals, can significantly impact production.

For instance, research on the production of a related compound, granaticinic acid, by Streptomyces thermoviolaceus NT1, revealed that ISP2 medium was the most effective among several tested formulations. nih.gov Further optimization showed that a glucose concentration of 0.4% was ideal for maximizing antimicrobial production by this strain. nih.gov In another study focusing on antibiotic production by an actinomycete strain (YJ1), the optimal medium composition was found to be a mix of sucrose, soluble starch, and soybean meal, supplemented with minerals like K2HPO4, MgSO4, NaCl, and FeSO4. semanticscholar.orgresearchgate.net

Co-cultivation techniques have also emerged as a powerful strategy to enhance the production of granatomycins. When a marine-derived Streptomyces sp. was co-cultured with various human pathogens, a significant increase in the production of granatomycin D, granaticin, and dihydrogranaticin B was observed. nih.govresearchgate.net This suggests that microbial interactions can trigger the expression of otherwise silent biosynthetic gene clusters.

The following table summarizes the key findings on medium optimization for the production of granatomycin-related compounds:

| Parameter | Organism | Optimal Condition | Key Findings |

| Basal Medium | Streptomyces thermoviolaceus NT1 | ISP2 Medium | Outperformed other media like ISP5, SCN, TYG, and MS broth for granaticinic acid production. nih.gov |

| Carbon Source | Streptomyces thermoviolaceus NT1 | 0.4% Glucose | A sharp relationship was observed between glucose concentration and production. nih.gov |

| Medium Composition | Actinomycete strain YJ1 | Sucrose (10.0 g/L), Soluble Starch (10.0 g/L), Soybean Meal (20.0 g/L) + Minerals | Optimized for producing antibiotics against Sclerotinia sclerotiorum. semanticscholar.orgresearchgate.net |

| Co-culture | Streptomyces sp. PTY087I2 | Co-culture with human pathogens (e.g., MRSA) | Significantly upregulated the production of granatomycin D, granaticin, and dihydrogranaticin B. nih.gov |

Physical Parameters (Temperature, pH, Aeration)

Beyond the nutritional composition of the medium, physical parameters play a pivotal role in creating an environment conducive to this compound biosynthesis. These factors directly influence microbial growth and enzymatic activities essential for metabolite production.

Studies have shown that temperature is a critical factor. For Streptomyces thermoviolaceus NT1, the optimal temperature for granaticinic acid production was determined to be 35°C. nih.gov Similarly, for an antagonistic actinomycete strain, TCS21-117, the ideal fermentation temperature was found to be 28°C. mdpi.com

The pH of the fermentation medium is another crucial variable. An initial pH of 7.0 was found to be optimal for both granaticinic acid production by S. thermoviolaceus NT1 and antibiotic production by actinomycete strain YJ1. nih.govsemanticscholar.orgresearchgate.net Acidic conditions, in particular, were shown to significantly decrease the production of active substances. semanticscholar.org

Aeration, often controlled by the agitation rate (rotary speed) and the volume of medium in the flask, is essential for aerobic microorganisms like Streptomyces. An optimal rotary speed of 180 r/min was identified for antibiotic production by strain YJ1, highlighting the importance of sufficient oxygen supply. semanticscholar.orgresearchgate.net The inoculum size and fermentation time are also key parameters that need to be optimized for maximizing yield. nih.govsemanticscholar.orgresearchgate.netmdpi.com

The interactive table below details the optimized physical parameters for the production of granatomycin-related compounds:

| Parameter | Organism | Optimal Condition | Key Findings |

| Temperature | Streptomyces thermoviolaceus NT1 | 35°C | Crucial for maximum antimicrobial yield. nih.gov |

| Temperature | Actinomycete strain TCS21-117 | 28°C | Fermentation temperature significantly impacts antifungal activity. mdpi.com |

| pH | Streptomyces thermoviolaceus NT1 | 7.0 | Initial media pH lower than 6 was unsuitable. nih.gov |

| pH | Actinomycete strain YJ1 | 7.0 | Antibacterial activity increased with pH from 5.0 to 7.0. semanticscholar.org |

| Aeration (Rotary Speed) | Actinomycete strain YJ1 | 180 r/min | Affects oxygen supply, with the inhibitory rate peaking at this speed. semanticscholar.orgresearchgate.net |

| Inoculum Size | Streptomyces thermoviolaceus NT1 | 5% | The highest antimicrobial production was observed with this seed percentage. nih.gov |

| Fermentation Time | Actinomycete strain YJ1 | 4 days | The maximum antibiotic activity was obtained after this duration. semanticscholar.orgresearchgate.net |

Strain Engineering for Enhanced Biosynthesis

While optimizing fermentation conditions can significantly boost production, the inherent genetic makeup of the producing strain often sets the upper limit for yield. Therefore, genetic engineering techniques are increasingly being employed to enhance the biosynthetic capabilities of these microorganisms. nih.gov

Genetic Manipulation of Producer Strains

The development of molecular genetic tools has facilitated the manipulation of Streptomyces species to create strains with improved antibiotic production capabilities. nih.gov Techniques such as mutagenesis, coupled with effective screening methods, have proven successful in enhancing the yield of various antibiotics. For example, a high-yield mutant of Streptomyces gilvosporeus for natamycin (B549155) production was obtained through ARTP mutagenesis combined with 2-DG tolerance screening, resulting in an 80% increase in production. mdpi.com

The use of genome editing technologies like CRISPR-Cas9 has revolutionized strain improvement. Researchers have successfully used CRISPR-Cas9 to increase the production of formicamycins in Streptomyces formicae by tenfold. isaaa.org This was achieved by modifying regulatory genes, specifically by adding a copy of a gene responsible for production and deleting a repressor gene. isaaa.org

Overexpression of Biosynthetic Genes

A common strategy to enhance the production of a specific metabolite is to overexpress the genes directly involved in its biosynthesis. mdpi.com This can be achieved by introducing additional copies of the biosynthetic gene cluster (BGC) or by placing key genes under the control of strong, inducible promoters. mdpi.com For instance, the overexpression of a positive regulatory gene for natamycin production in S. lydicus led to a significant increase in yield. mdpi.com

Pathway Engineering for Diversified Metabolite Production

Metabolic pathway engineering aims to redirect the flow of precursor molecules towards the desired product and to create novel compounds. google.com This can involve the deletion of genes in competing pathways to increase the availability of precursors for the target metabolite. mdpi.com Furthermore, pathway engineering can be used to generate novel derivatives of existing compounds, potentially with improved biological activities. google.com The production of different variations of formicamycins with activity against superbugs like MRSA was achieved through genetic modification, highlighting the potential of this approach. isaaa.org

Metabolic Flux Analysis for Improved Yields

Metabolic Flux Analysis (MFA) is a powerful analytical tool used in metabolic engineering to quantify the rates (fluxes) of intracellular reactions. plos.org It provides a detailed snapshot of cellular metabolism, enabling researchers to understand how carbon and energy are distributed throughout the metabolic network. plos.orgnih.gov By mapping the flow of metabolites, MFA helps to identify bottlenecks in biosynthetic pathways, pinpoint rate-limiting steps, and discover targets for genetic engineering to enhance the production of desired compounds like this compound. plos.orgnih.gov The primary goal of applying MFA is to gain a quantitative understanding of the relationship between primary metabolism, which supports cell growth, and secondary metabolism, which leads to the production of antibiotics. nih.gov

The application of MFA, particularly ¹³C-Metabolic Flux Analysis (¹³C-MFA), involves feeding the microorganism a specifically labeled carbon source (e.g., [¹³C-1] glucose). plos.org As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various intracellular intermediates and, ultimately, into the final products. By measuring the isotopic labeling patterns in key metabolites, such as protein-derived amino acids, researchers can computationally reconstruct a detailed flux map of the central carbon metabolism. plos.orgmicrobiologysociety.org This map reveals the relative activity of key pathways like the Embden-Meyerhof-Parnas (glycolysis), Pentose (B10789219) Phosphate (B84403) Pathway (PPP), and the Krebs cycle. plos.orgnih.gov

For polyketide antibiotics like the granatomycins, the primary precursors are derived from central carbon metabolism. The biosynthesis of the granatomycin backbone relies on the availability of acetyl-CoA and malonyl-CoA, which are direct products of glycolysis and the Krebs cycle. Furthermore, the pentose phosphate pathway is crucial as it supplies the NADPH required as a reducing equivalent for the polyketide synthase (PKS) reactions. plos.org

A hypothetical application of MFA to a this compound producing Streptomyces strain would aim to answer several key questions:

What is the flux distribution at the key branching points leading to precursor formation?

Is the supply of acetyl-CoA, malonyl-CoA, or NADPH a limiting factor for high-yield production?

How does the metabolic flux profile change between high-producing and low-producing strains or under different fermentation conditions?

While direct MFA studies on this compound are not extensively documented, research on other Streptomyces species provides a clear blueprint for this approach. For instance, a ¹³C-MFA study on Streptomyces coelicolor producing actinorhodin, a related polyketide, revealed a potential competition for the common precursor acetyl-CoA between antibiotic biosynthesis and the production of triacylglycerols (storage lipids). plos.org The study also quantified the flux through the pentose phosphate pathway, highlighting its importance for supplying NADPH. plos.org

In another example, MFA was used to analyze Streptomyces tenebrarius, a producer of aminoglycoside antibiotics. nih.gov This analysis revealed a metabolic shift between the growth phase and the production phase, characterized by increased fluxes through the Embden-Meyerhof-Parnas and pentose phosphate pathways during antibiotic synthesis. nih.gov Such insights are invaluable for designing rational strain improvement strategies.

Research has shown that co-culturing Streptomyces sp. with certain human pathogens can significantly increase the production of related compounds like granatomycin D and granaticin. researchgate.netnih.govoup.com MFA could be employed to dissect the metabolic changes that underpin this enhanced production. By comparing the flux maps of the Streptomyces strain in monoculture versus co-culture, researchers could identify the specific metabolic pathways that are upregulated in response to the microbial competition, leading to an increased flow of precursors towards the granatomycin biosynthetic gene cluster. This knowledge can then be used to engineer strains that mimic the high-yield state of co-culture without the need for the inducing organism.

The table below illustrates the kind of data that would be generated from a comparative MFA study, showing hypothetical flux distributions in a wild-type versus a metabolically engineered or co-cultured strain, normalized to the glucose uptake rate.

| Metabolic Pathway/Reaction | Flux in Wild-Type Strain (Relative %) | Flux in Engineered/Co-cultured Strain (Relative %) | Key Contribution to this compound Biosynthesis |

|---|---|---|---|

| Glycolysis (Embden-Meyerhof-Parnas) | 65 | 55 | Primary source of Acetyl-CoA |

| Pentose Phosphate Pathway | 25 | 40 | Major source of NADPH for PKS |

| Krebs Cycle (TCA) | 80 | 95 | Energy (ATP) and precursor supply |

| Anaplerotic Reactions (e.g., PEP Carboxylase) | 10 | 15 | Replenishes Krebs cycle intermediates |

| Flux towards Granatomycin Precursors | 5 | 15 | Direct measure of precursor supply for antibiotic synthesis |

By identifying and alleviating the bottlenecks revealed through such analyses—for instance, by overexpressing key enzymes in the pentose phosphate pathway to boost NADPH supply—metabolic flux analysis serves as a cornerstone for the rational design of high-yield this compound production strains. mdpi.combiorxiv.org

Future Research Directions and Therapeutic Prospects

Exploration of Undiscovered Granatomycin Analogues

A significant avenue for future research lies in the discovery and characterization of novel, naturally occurring granatomycin analogues. While the core granaticin structure is well-documented, recent discoveries indicate that the biosynthetic machinery of producing organisms, such as Streptomyces species, holds untapped potential for generating structural diversity.

A compelling example is the recent discovery of sulfur-containing granaticin congeners, named mycothiogranaticins A and B, and granaticin MA, from Streptomyces vietnamensis GIMV4.0001. nih.govfrontiersin.org These compounds were identified as minor peaks in fermentation broths using advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). frontiersin.org The structures were found to incorporate mycothiol (B1677580) or N-acetylcysteine moieties, representing a new class of granaticin derivatives. nih.gov This discovery highlights that even well-characterized producer strains can yield novel analogues when subjected to sensitive modern screening methods.

Future exploration will likely focus on:

Genome Mining: Systematically analyzing the biosynthetic gene clusters (BGCs) of various Streptomyces and other actinomycete strains to predict the production of novel granatomycin-like structures.

Cultivation Manipulation: Utilizing varied and unconventional culture conditions (e.g., co-culture, elicitor addition) to activate silent or cryptic BGCs, thereby inducing the production of previously undiscovered analogues.

Sensitive Analytical Workflows: Employing high-resolution LC-MS and nuclear magnetic resonance (NMR) spectroscopy to detect and structurally elucidate minor metabolites from fermentation extracts. The discovery of mycothiogranaticins demonstrates that novel compounds can be found by investigating minor metabolic products in known producers. frontiersin.org

Novel Target Identification and Validation

Understanding the precise molecular targets of Granatomycin E is crucial for its rational development as a therapeutic agent. Research into the broader granaticin family has revealed multiple mechanisms of action that provide a strong foundation for future target validation studies.

Antibacterial Targets: The primary antibacterial mechanism of granaticins has been attributed to the inhibition of protein and RNA synthesis by interfering with the tRNA(Leu) aminoacylation process. nih.govfrontiersin.org More recently, a novel mechanism involving organocatalytic activity was identified. Granaticin was found to catalyze the oxidation of vital cellular sulfhydryl compounds, such as L-cysteine and glutathione (B108866), leading to the production of cytotoxic hydrogen peroxide (H₂O₂). researchgate.netnih.gov This dual-action mechanism suggests that its bactericidal effects stem from both the oxidation of essential cellular components and the toxicity of the generated H₂O₂. researchgate.net Future research should focus on validating whether this compound shares these targets and exploring its efficacy against pathogens resistant to conventional antibiotics.

Anticancer Targets: Granaticins exhibit potent cytotoxicity against numerous cancer cell lines, and several specific molecular targets have been identified, positioning them as promising candidates for anticancer drug development. nih.govfrontiersin.org Key targets include:

Farnesyltransferase

Inosine 5′-monophosphate dehydrogenase (IMPDH)

Cell division cycle 7 (CDC7) kinase nih.govfrontiersin.org

These enzymes are critical for cancer cell proliferation and survival, making them valuable targets for therapeutic intervention. nih.gov Future work will involve confirming the inhibition of these targets by this compound specifically and using this information to identify cancer types that would be most susceptible to treatment.

| Compound Family | Activity Type | Identified or Proposed Molecular Targets |

| Granaticins | Antibacterial | Leucyl-tRNA Synthetase, Cellular Sulfhydryl Groups (e.g., Cysteine, Glutathione) |

| Granaticins | Anticancer | Farnesyltransferase, IMPDH, CDC7 Kinase |

Integration with Synthetic Biology for New Chemical Entities

Synthetic biology offers powerful tools to overcome the limitations of natural production and to engineer novel chemical entities based on the granatomycin scaffold. By manipulating the granaticin biosynthetic gene cluster (BGC), researchers can create analogues with improved potency, selectivity, and pharmacokinetic properties.

The biosynthesis of mycothiogranaticins, for instance, was found to be dependent on the mshA gene, which is crucial for mycothiol biosynthesis. nih.gov Disrupting this gene completely eliminated the production of these sulfur-containing analogues, providing direct evidence of the pathway's components. nih.gov This knowledge can be leveraged to:

Generate Novel Analogues: Overexpressing or introducing genes from other pathways (combinatorial biosynthesis) could lead to the creation of new hybrid compounds. For example, manipulating glycosylation steps could yield derivatives with altered activity.

Improve Production Yields: Engineering the regulatory elements within the BGC or optimizing the host strain's metabolism can significantly increase the production titers of this compound, addressing potential supply issues.

Create Tailored Molecules: Techniques like gene disruption and complementation, using tools such as integrative plasmids (e.g., pSET-KasO*) and disruption plasmids (e.g., pKC1139-based), allow for precise modifications to the biosynthetic pathway. frontiersin.org This enables the targeted removal or alteration of specific functional groups on the granatomycin core, facilitating structure-activity relationship (SAR) studies.

Advanced Preclinical Development Pathways

A focused preclinical development program is necessary to translate the therapeutic potential of this compound into a clinical candidate. This pathway will involve a series of rigorous evaluations to establish its safety and efficacy profile. Key preclinical activities will include:

In Vitro Profiling: Comprehensive testing against a wide panel of bacterial pathogens (including multidrug-resistant strains) and cancer cell lines to determine the spectrum of activity and potency (e.g., Minimum Inhibitory Concentration, IC₅₀ values).

Mechanism of Action Studies: Confirming target engagement in cellular models. For its anticancer properties, this would involve assessing the downstream effects of inhibiting targets like CDC7 kinase or farnesyltransferase in relevant cancer cell lines.

Pharmacology and Toxicology: In vivo studies in animal models are essential to evaluate pharmacokinetics (absorption, distribution, metabolism, and excretion) and to establish a safety profile. Given its ability to generate H₂O₂, a key focus will be to assess its potential for off-target oxidative stress in healthy tissues.

Efficacy Models: Testing this compound in relevant animal models of disease, such as murine models of bacterial infection or xenograft models of human cancers, to demonstrate in vivo efficacy. The selection of cancer models can be guided by the known molecular targets; for example, using tumors known to be dependent on the pathways regulated by CDC7 kinase. nih.gov

Addressing Challenges in Natural Product Drug Discovery

The development of this compound is subject to the general challenges inherent in natural product drug discovery, namely supply and rediscovery. However, modern scientific approaches provide clear strategies to mitigate these issues.

Supply: The low titers often associated with the natural production of secondary metabolites can be a significant bottleneck. Understanding the biosynthetic pathway and applying synthetic biology tools, as outlined in section 10.3, is the most effective strategy to enhance production. Heterologous expression of the BGC in an optimized host strain can provide a reliable and scalable supply of this compound for preclinical and clinical studies.

Rediscovery: The frequent isolation of known compounds is a common challenge that consumes time and resources. This can be addressed by integrating advanced analytical and genomic techniques early in the discovery process. Dereplication, using LC-MS and database matching, can quickly identify known granaticins, allowing researchers to focus their efforts on the novel peaks in a chromatogram, as was done for the discovery of mycothiogranaticins. nih.govfrontiersin.org This approach ensures that research efforts are concentrated on genuinely new chemical entities.

Potential Applications in Antimicrobial and Anticancer Therapeutics

The known biological activities of the granaticin family strongly support the continued investigation of this compound for both antimicrobial and anticancer applications.

Antimicrobial Potential: Granaticins exhibit potent activity, particularly against Gram-positive bacteria. nih.govfrontiersin.org The unique proposed mechanism of generating oxidative stress through H₂O₂ production could be effective against bacteria that have developed resistance to traditional antibiotics targeting cell wall, protein, or DNA synthesis. researchgate.netnih.gov This makes this compound a valuable candidate for tackling difficult-to-treat infections.

Anticancer Potential: The cytotoxicity of granaticins against a range of cancer cell lines, with activity reported at nanomolar to micromolar concentrations, is highly promising. nih.govfrontiersin.org The identification of specific, clinically relevant targets like CDC7 kinase and farnesyltransferase provides a strong rationale for its development as a targeted anticancer agent. nih.gov Future research could focus on its use as a monotherapy for specific cancer types or in combination with other chemotherapeutic agents to enhance efficacy or overcome resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.